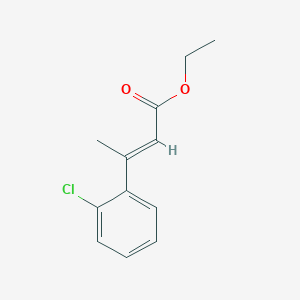

ethyl (2E)-3-(2'-chlorophenyl)but-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

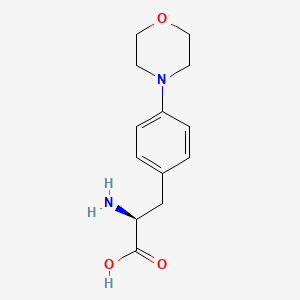

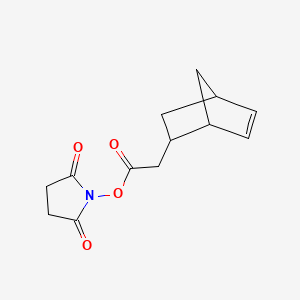

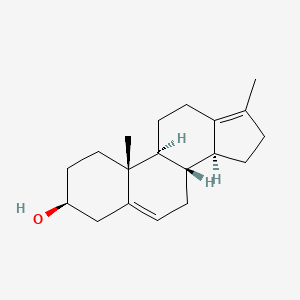

Ethyl (2E)-3-(2'-chlorophenyl)but-2-enoate, also known as 2-chlorobut-2-enoic acid ethyl ester, is an organic compound with a molecular formula of C10H11ClO2. It is a colorless liquid with a mild odor. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. It is also used as a reagent in laboratory experiments.

Applications De Recherche Scientifique

Synthesis and Characterization : Ethyl (2E)-3-(2'-chlorophenyl)but-2-enoate has been synthesized and characterized in various studies. For example, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a related compound, was prepared and characterized, demonstrating the compound's existence as the enamine tautomer in the solid state and its interesting structural properties (Johnson et al., 2006).

Crystal Packing and Molecular Interactions : Studies have investigated the crystal packing and molecular interactions of related compounds. For instance, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a similar compound, utilizes rare N⋯π interactions and hydrogen bonds in its crystal packing (Zhang, Wu, & Zhang, 2011).

Chemical Reactions and Mechanisms : The compound has been used to study various chemical reactions and mechanisms. For example, its reaction with coenzyme NADH model compounds has been investigated, showing different product formation via distinct mechanisms (Fang et al., 2006).

Hydrogenation Studies : The compound has been used in hydrogenation studies. For instance, the hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate, a related compound, has been explored, showing high enantioselectivity in the production of ethyl 2-hydroxy-4-arylbutyrate (Meng, Zhu, & Zhang, 2008).

Pharmacological Applications : Its derivatives have been synthesized for potential pharmacological applications, such as the synthesis of Phosphonobaclofen, a specific antagonist of baclofen (Chiefari et al., 1987).

Intramolecular Cyclization Studies : The compound has been involved in intramolecular cyclization studies, leading to the formation of new compounds with potential applications (Darehkordi, Talebizadeh, & Anary‐Abbasinejad, 2018).

Protecting Group Synthesis : It has been used in the synthesis of novel polymeric amino protecting groups, which are crucial in peptide synthesis (Gormanns & Ritter, 1994).

Electrochemical Studies : The compound has been utilized in electrochemical studies, providing insights into chemical versus electrochemical synthesis routes (Banda & Brettle, 1977).

Propriétés

IUPAC Name |

ethyl (E)-3-(2-chlorophenyl)but-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO2/c1-3-15-12(14)8-9(2)10-6-4-5-7-11(10)13/h4-8H,3H2,1-2H3/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFSMYGDOLVXLIC-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C)C1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C)/C1=CC=CC=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(2-Chlorophenyl)-2-butenoic Acid Ethyl Ester | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-[4-(trifluoromethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B571524.png)

![(3S,8R,9S,10R,17S)-10,17-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B571539.png)